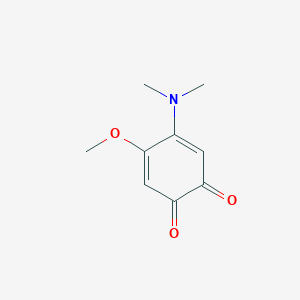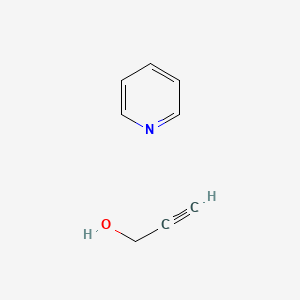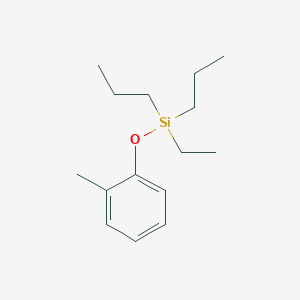
N~5~-(Diaminomethylidene)-2-methyl-D-ornithine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~5~-(Diaminomethylidene)-2-methyl-D-ornithine is a synthetic derivative of ornithine, an amino acid that plays a crucial role in the urea cycle This compound is characterized by the presence of a diaminomethylidene group attached to the N5 position and a methyl group at the 2-position of the D-ornithine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-2-methyl-D-ornithine typically involves the following steps:
Protection of the amino groups: The amino groups of D-ornithine are protected using suitable protecting groups such as tert-butoxycarbonyl (Boc) to prevent unwanted side reactions.
Introduction of the diaminomethylidene group: The protected D-ornithine is then reacted with a suitable reagent, such as cyanamide, under basic conditions to introduce the diaminomethylidene group at the N5 position.
Methylation: The 2-position of the D-ornithine backbone is methylated using a methylating agent such as methyl iodide in the presence of a base.
Deprotection: The protecting groups are removed under acidic conditions to yield the final product, N5-(Diaminomethylidene)-2-methyl-D-ornithine.
Industrial Production Methods
Industrial production of N5-(Diaminomethylidene)-2-methyl-D-ornithine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N~5~-(Diaminomethylidene)-2-methyl-D-ornithine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the diaminomethylidene group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diaminomethylidene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Oxo derivatives of N5-(Diaminomethylidene)-2-methyl-D-ornithine.
Reduction: Amino derivatives where the diaminomethylidene group is reduced to an amine.
Substitution: Substituted derivatives with different functional groups replacing the diaminomethylidene group.
科学的研究の応用
N~5~-(Diaminomethylidene)-2-methyl-D-ornithine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Studied for its role in enzyme inhibition and as a potential modulator of metabolic pathways.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent and in the treatment of metabolic disorders.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of bioactive compounds.
作用機序
The mechanism of action of N5-(Diaminomethylidene)-2-methyl-D-ornithine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in the urea cycle and amino acid metabolism, such as ornithine transcarbamylase and arginase.
Pathways Involved: It modulates the urea cycle by inhibiting key enzymes, leading to altered levels of urea and other metabolites. This can have downstream effects on nitrogen metabolism and cellular homeostasis.
類似化合物との比較
Similar Compounds
N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan: A peptide derivative with similar structural features.
N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithinamide: Another derivative with two diaminomethylidene groups.
Uniqueness
N~5~-(Diaminomethylidene)-2-methyl-D-ornithine is unique due to the presence of both a diaminomethylidene group and a methyl group on the D-ornithine backbone. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
59574-24-2 |
|---|---|
分子式 |
C7H16N4O2 |
分子量 |
188.23 g/mol |
IUPAC名 |
(2R)-2-amino-5-(diaminomethylideneamino)-2-methylpentanoic acid |
InChI |
InChI=1S/C7H16N4O2/c1-7(10,5(12)13)3-2-4-11-6(8)9/h2-4,10H2,1H3,(H,12,13)(H4,8,9,11)/t7-/m1/s1 |
InChIキー |
LKRMSSDDHQZQHJ-SSDOTTSWSA-N |
異性体SMILES |
C[C@@](CCCN=C(N)N)(C(=O)O)N |
正規SMILES |
CC(CCCN=C(N)N)(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Perchloric acid;1-[(4-prop-2-ynoxyphenyl)methyl]imidazole](/img/structure/B14598564.png)
![(3aR,8aR)-Octahydro-1H-cyclohepta[c]furan](/img/structure/B14598569.png)






![1-[(Prop-2-en-1-yl)oxy]-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene](/img/structure/B14598619.png)

![4,4'-[Methyl(phenyl)silanediyl]di(but-3-yn-2-one)](/img/structure/B14598643.png)

